molecular formula C26H19ClF3N3S3 B2883875 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide CAS No. 439111-35-0

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide

Cat. No. B2883875
CAS RN: 439111-35-0
M. Wt: 562.08
InChI Key: QROMBZXVGBDCSH-UHFFFAOYSA-N
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Description

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide is a useful research compound. Its molecular formula is C26H19ClF3N3S3 and its molecular weight is 562.08. The purity is usually 95%.
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Scientific Research Applications

Chemical Interactions and Complex Formation

The research on compounds structurally related to 4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide has shown interesting chemical interactions. For example, studies on thioethers like 4-chlorobenzyl 2-pyrimidinyl sulfide indicate that they react with specific ruthenium complexes, leading to products that involve four-membered ring RuSCN(Ru−N) structures. These compounds exhibit sulfur inversion, a process influenced by various factors such as the type of coordinated thioether ligand and the core structure of the ruthenium complex (Tresoldi et al., 2002).

Synthesis and Properties of Related Compounds

The synthesis of related compounds, like substituted 3,4-dihydrothieno[3,4-d]pyrimidin-4-ones, has been explored, revealing differences in electronic spectra and potential shifts in biological activity profiles when transitioning from derivatives of benzopyrimidines to thieno isosteres (Zadorozhny et al., 2010). Additionally, the synthesis of new thieno[2,3-b]pyridines and pyrimidino[4',5':4,5]thieno[2,3-b]pyridines incorporating bromobenzofuran has been reported, highlighting the diversity of chemical structures that can be achieved with such compounds (Abdelriheem et al., 2015).

Biological Activities

Studies on related compounds have shown various biological activities. For example, N-benzylthienopyrimidinone derivatives have been evaluated for their antibacterial and antifungal activities, with specific structural modifications influencing their antimicrobial potency (Diédhiou et al., 2022). Similarly, novel 5-methyl-4-thiopyrimidine derivatives have been synthesized and their cytotoxic activity evaluated, offering insights into their potential as therapeutic agents (Stolarczyk et al., 2018).

Material Science Applications

In the field of material science, sulfur-containing aromatic compounds similar to the target compound have been used to create transparent aromatic polyimides with high refractive indices and small birefringences. These polyimides show good thermomechanical stabilities, indicating potential applications in optical materials (Tapaswi et al., 2015).

Antimicrobial Properties

The antimicrobial properties of substituted tricyclic compounds, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, have been investigated, showing significant antibacterial and antifungal activities, which is relevant for pharmaceutical research (Mittal et al., 2011).

properties

IUPAC Name

4-[(4-chlorophenyl)methylsulfanyl]-11,13-dimethyl-6-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H19ClF3N3S3/c1-14-10-15(2)31-23-20(14)21-22(36-23)24(34-13-17-4-3-5-18(11-17)26(28,29)30)33-25(32-21)35-12-16-6-8-19(27)9-7-16/h3-11H,12-13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QROMBZXVGBDCSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C3=C(S2)C(=NC(=N3)SCC4=CC=C(C=C4)Cl)SCC5=CC(=CC=C5)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H19ClF3N3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

562.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Chlorobenzyl 7,9-dimethyl-4-{[3-(trifluoromethyl)benzyl]sulfanyl}pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-2-yl sulfide

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